molecular formula C8H14OS2 B13788919 6,10-Dithiaspiro[4.5]decan-1-ol CAS No. 70067-95-7

6,10-Dithiaspiro[4.5]decan-1-ol

Cat. No.: B13788919
CAS No.: 70067-95-7
M. Wt: 190.3 g/mol
InChI Key: LWKYSKQPOIDPSL-UHFFFAOYSA-N
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Description

6,10-Dithiaspiro[4.5]decan-1-ol is a sulfur-containing spirocyclic compound characterized by a unique bicyclic structure where two rings (a five-membered and a six-membered ring) share a single spiro carbon atom. The sulfur atoms are positioned at the 6- and 10-positions of the spiro system, and a hydroxyl group is attached at the 1-position (Figure 1) .

Properties

CAS No.

70067-95-7

Molecular Formula

C8H14OS2

Molecular Weight

190.3 g/mol

IUPAC Name

6,10-dithiaspiro[4.5]decan-4-ol

InChI

InChI=1S/C8H14OS2/c9-7-3-1-4-8(7)10-5-2-6-11-8/h7,9H,1-6H2

InChI Key

LWKYSKQPOIDPSL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)SCCCS2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10-Dithiaspiro[4.5]decan-1-ol typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 1,4-dithiane with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH₄) for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

6,10-Dithiaspiro[4.5]decan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups .

Scientific Research Applications

Neuropharmacology

6,10-Dithiaspiro[4.5]decan-1-ol has been explored for its potential as a pharmacological agent due to its ability to interact with serotonin receptors. Compounds with similar structural features have demonstrated activity as selective agonists for serotonin receptors, indicating that this compound may exhibit similar properties. Specifically, derivatives of this compound have been evaluated for their effects on the 5-HT1A receptor, which is crucial in the treatment of anxiety and depression.

Antinociceptive Activity

Recent studies have indicated that related compounds with the spirocyclic structure show promising antinociceptive (pain-relieving) activities in vivo. For instance, certain derivatives were identified as potent agonists at the 5-HT1A receptor, suggesting potential applications in pain management and neuroprotection . The ability of these compounds to penetrate the blood-brain barrier enhances their therapeutic potential.

Chemical Reactivity

The presence of sulfur atoms in the structure of this compound provides opportunities for various chemical reactions, including redox reactions and coordination with metal ions. This reactivity can be harnessed in organic synthesis to create novel compounds with desired functionalities.

Scaffold for Drug Development

Given its unique structure, this compound serves as an attractive scaffold for the development of new pharmaceuticals targeting various biological pathways. The compound's ability to modulate enzyme activities suggests its utility in designing drugs that can selectively interact with specific biological targets .

Case Studies and Research Findings

A few notable studies highlight the applications of this compound:

Study Focus Findings
Franchini et al., 2024Synthesis and Biological EvaluationIdentified derivatives as potent 5-HT1A receptor agonists with neuroprotective effects; demonstrated good selectivity over α1 adrenoceptors .
PMC Article (2024)Antimelanogenic EffectsExplored dithiolane derivatives showing selective toxicity against melanoma cells; implications for cancer treatment .
PMC Article (2013)Structure-Activity RelationshipDiscussed how modifications to the dithiolane ring can enhance therapeutic efficacy and selectivity for serotonin receptors .

Mechanism of Action

The mechanism of action of 6,10-Dithiaspiro[4.5]decan-1-ol involves its interaction with specific molecular targets. The sulfur atoms in the spiro structure can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the alcohol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6,10-Dithiaspiro[4.5]decan-1-ol and related spirocyclic compounds:

Compound Name Structure Molecular Formula Key Properties Synthesis Applications
This compound Spiro[4.5]decane with S at 6,10; OH at 1 Likely C₉H₁₆OS₂ High lipophilicity due to sulfur; stereochemical complexity at spiro center Not explicitly detailed; likely involves thiolane ring formation Potential pharmacological scaffold (inferred from dithiolane analogs)
(1,4-Dithiaspiro[4.5]decan-2-yl)methanol Spiro[4.5]decane with S at 1,4; CH₂OH at 2 C₉H₁₆OS₂ Chiral resolution challenges; used as a synthon for bioactive dithiolanes Synthesized as racemates; resolved via semi-preparative chiral chromatography Drug discovery intermediates
6,10-Dioxaspiro[4.5]decane-7,9-dione Spiro[4.5]decane with O at 6,10; ketones at 7,9 C₁₀H₁₂O₄ Polar due to oxygen and ketones; bond angles ~115–119° (C-C-O) Crystallization from mixed solvents Structural studies; no explicit bioactivity reported
1,4-Dioxaspiro[4.5]decan-8-ol Spiro[4.5]decane with O at 1,4; OH at 8 C₈H₁₄O₃ Synthesized via NaBH₄ reduction of ketone precursors Intermediate for methoxy derivatives (e.g., 8-methoxy-1,4-dioxaspiro[4.5]) Synthetic building block
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol acetate Spiro[4.5]decane with O at 1; methyl groups at 2,6,10; acetate at 6 C₁₅H₂₆O₃ High hydrophobicity; FEMA 3651 (flavor/fragrance use) Acetylation of parent alcohol Flavor industry; safety data available (ICSC, HSDB)

Key Research Findings

Stereochemical Complexity

Sulfur-containing spiro compounds, including this compound, often exhibit stereochemical challenges due to the spiro center and sulfur’s electron-rich nature. For example, (1,4-dithiaspiro[4.5]decan-2-yl)methanol requires specialized chiral resolution techniques, unlike oxygen analogs, which are more straightforward to synthesize .

Physicochemical Properties

  • Lipophilicity : Sulfur atoms in 6,10-dithiaspiro compounds increase lipophilicity compared to oxa analogs (e.g., ClogP ~2.5 for oxaspiro vs. ~3.2 estimated for dithiaspiro) .
  • Bond Geometry : Oxygen analogs like 6,10-dioxaspiro[4.5]decane-7,9-dione exhibit bond angles of 115–119° (C-C-O), whereas sulfur’s larger atomic radius likely alters ring strain and reactivity .

Biological Activity

6,10-Dithiaspiro[4.5]decan-1-ol is a unique organic compound characterized by its spirocyclic structure that incorporates two sulfur atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. The following sections summarize the research findings regarding its biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H18S2C_{10}H_{18}S_2. Its distinctive spirocyclic configuration allows for unique chemical reactivity, particularly involving redox reactions and coordination with metal ions. The presence of sulfur atoms contributes to its biological interactions, making it a subject of various pharmacological studies.

Pharmacological Potential

Research indicates that this compound may exhibit significant activity as a selective agonist for serotonin receptors, similar to other derivatives in its structural family. This property suggests potential applications in treating conditions related to serotonin dysregulation, such as depression and anxiety disorders .

The mechanism of action appears to involve interaction with specific receptors and modulation of enzyme activities related to cellular pathways. For instance, compounds with similar structures have been shown to affect the activity of 5-HT1A receptors, which are crucial in mood regulation and anxiety responses .

Case Studies

  • Serotonin Receptor Agonism : A study demonstrated that derivatives of this compound could act as selective agonists for the 5-HT1A receptor. Compounds were synthesized and evaluated for their efficacy in activating these receptors, showing promising results in enhancing receptor activity while minimizing side effects associated with non-selective agonists .
  • Analgesic Effects : Another study investigated the analgesic properties of a closely related compound and found significant pain relief in animal models when administered at doses of 3, 5, and 10 mg/kg. The analgesic effect was notably reversed when a selective antagonist was introduced, confirming the involvement of serotonin pathways in mediating pain relief .
  • Antitumor Activity : In vitro studies have indicated that certain derivatives exhibit selective toxicity against cancer cell lines while sparing normal cells. For example, compounds derived from the spirocyclic framework showed effectiveness against metastatic melanoma cells without affecting normal melanocytes .

Synthesis Methods

Several methods have been developed for synthesizing this compound:

  • Dithiolane Derivatives : The synthesis often begins with dithiolane precursors that undergo modifications to incorporate the spirocyclic structure.
  • Oxidative Transformations : Oxidative reactions can be employed to introduce functional groups that enhance biological activity.
  • Enantioselective Reductions : High enantioselectivity during reductions has been reported, allowing for the production of specific isomers that may exhibit distinct biological properties .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1,4-Dithiaspiro[4.5]decan-6-oneSimilar spirocyclic structureDifferent reactivity patterns
1,4-Dithiaspiro[4.5]decan-7-oneSimilar sulfur incorporationVaries in biological activity compared to 6,10-isomer
1,5-Dithiaspiro[5.5]undecan-7-oneLonger carbon chainDifferent spatial arrangement affecting properties
1,5-Dithiaspiro[5.5]undecan-8-oneSimilar structural frameworkPotentially different interaction profiles

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